Technical Monograph: tert-Butyl (3-(dimethylamino)phenyl)carbamate
Technical Monograph: tert-Butyl (3-(dimethylamino)phenyl)carbamate
Executive Summary
tert-Butyl (3-(dimethylamino)phenyl)carbamate (CAS 1160436-95-2) serves as a high-fidelity building block in the synthesis of small-molecule therapeutics, particularly within the kinase inhibitor space. Functionally, it acts as a "masked" diamine, providing a chemically orthogonal handle: the tert-butoxycarbonyl (Boc) group protects the primary amine during harsh coupling steps, while the tertiary dimethylamino group remains exposed, often serving as a solubilizing moiety or a proton acceptor in the final pharmacophore.
This guide delineates the synthesis, physicochemical properties, and strategic application of this intermediate, moving beyond standard catalog data to provide actionable process insights.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound is an N-Boc protected aniline derivative.[1] Its meta-substitution pattern is critical for directing the spatial orientation of the solubilizing dimethylamino tail in the final drug candidate, often affecting binding affinity in the ATP-binding pocket of kinases.
Table 1: Core Chemical Specifications
| Parameter | Specification |
| IUPAC Name | tert-Butyl N-[3-(dimethylamino)phenyl]carbamate |
| CAS Number | 1160436-95-2 |
| Molecular Formula | C₁₃H₂₀N₂O₂ |
| Molecular Weight | 236.31 g/mol |
| Structure | Phenyl ring, 1-NH-Boc, 3-N(CH₃)₂ |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |
| pKa (Calc) | ~5.2 (Dimethylamino group), ~11.5 (Carbamate NH) |
Synthetic Architecture & Protocol
The synthesis of CAS 1160436-95-2 is a nucleophilic acyl substitution where the nucleophilic aniline nitrogen attacks the electrophilic carbonyl of the di-tert-butyl dicarbonate (Boc₂O).
Retrosynthetic Analysis & Pathway
The most robust route utilizes 3-(dimethylamino)aniline (CAS 2836-04-6) as the starting material. Direct methylation of N-Boc-m-phenylenediamine is possible but prone to over-methylation (quaternization), making the protection of the pre-functionalized aniline the superior pathway.
Figure 1: Synthetic pathway for CAS 1160436-95-2 via Boc-protection of the aniline precursor.
Validated Experimental Protocol
Objective: Synthesis of 10g batch.
Reagents:
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3-(Dimethylamino)aniline: 10.0 g (73.4 mmol)
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Di-tert-butyl dicarbonate (Boc₂O): 17.6 g (80.7 mmol, 1.1 eq)
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Triethylamine (TEA): 11.2 mL (80.7 mmol, 1.1 eq) [Optional if neutral conditions fail]
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Solvent: Tetrahydrofuran (THF) or Dioxane (anhydrous), 100 mL.
Step-by-Step Methodology:
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Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-(dimethylamino)aniline in THF (100 mL).
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Addition: Cool the solution to 0°C using an ice bath. Add TEA slowly (if using). Then, add Boc₂O dropwise (dissolved in 20 mL THF) over 30 minutes. Causality: Controlling the temperature during addition prevents exotherms that could lead to bis-protection or side reactions.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS. The starting aniline spot should disappear.
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Work-up: Concentrate the reaction mixture under reduced pressure to remove THF.
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Extraction: Redissolve the residue in Ethyl Acetate (150 mL). Wash sequentially with:
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Water (2 x 50 mL)
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Saturated NaHCO₃ (50 mL) – Removes acidic impurities.
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Brine (50 mL)
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Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: If the crude purity is <95%, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Self-Validating Checkpoint:
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Success Indicator: The product should be a solid. If oil persists, trace solvent (THF/Boc₂O) remains. High vacuum drying is required.
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NMR Check: Look for the diagnostic Boc singlet at ~1.5 ppm (9H) and the N-dimethyl singlet at ~2.9 ppm (6H).
Application in Drug Discovery
This compound is a staple in Fragment-Based Drug Design (FBDD) . It allows researchers to introduce a "solubilizing tail" early in the synthesis without exposing the reactive amine.
The "Masked" Linker Strategy
In kinase inhibitor development (e.g., EGFR T790M targeting), the dimethylamino group mimics the solvent-exposed region of the ATP pocket, improving the drug's pharmacokinetic profile (solubility/permeability).
Figure 2: Workflow utilizing CAS 1160436-95-2 to synthesize kinase inhibitor scaffolds.
Mechanistic Advantage
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Electronic Modulation: The dimethylamino group is electron-donating (+I, +M). In the meta position, it increases the electron density of the phenyl ring moderately, making the deprotected amine more nucleophilic for subsequent coupling reactions compared to electron-deficient anilines.
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Solubility: The tertiary amine can be protonated at physiological pH (depending on the local environment), aiding in lysosomal trapping or general aqueous solubility.
Quality Control & Analytics
To ensure the integrity of the building block before use in high-value synthesis:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 9.20 (s, 1H, NH-Boc)
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δ 7.05 (t, 1H, Ar-H)
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δ 6.90 (s, 1H, Ar-H, C2 position)
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δ 6.80 (d, 1H, Ar-H)
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δ 6.35 (d, 1H, Ar-H)
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δ 2.85 (s, 6H, N(CH₃)₂)
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δ 1.45 (s, 9H, C(CH₃)₃)
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LC-MS: ESI+ m/z = 237.15 [M+H]⁺.
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Storage: Store at 2–8°C under inert atmosphere. The Boc group is acid-labile; avoid exposure to acidic fumes.
Safety & Handling (SDS Summary)
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GHS Classification:
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Skin Irritation (Category 2)
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Eye Irritation (Category 2A)
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Specific Target Organ Toxicity (Single Exposure) - Respiratory System (Category 3)
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Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
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Lead Sciences. (n.d.). tert-Butyl (3-(dimethylamino)phenyl)carbamate Product Data. Retrieved January 28, 2026, from [Link]
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ChemSrc. (2025). CAS 1160436-95-2 Physicochemical Properties. Retrieved January 28, 2026, from [Link]
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Boehringer Ingelheim International GmbH. (2004).[2] Patent US20040229818A1: Bicyclic heterocycles, pharmaceutical compositions containing them and their use. (Reference for the use of dimethylaminoaniline intermediates in kinase inhibitor synthesis).
